NNRTIs-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

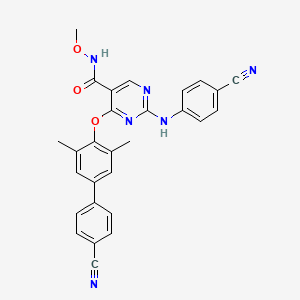

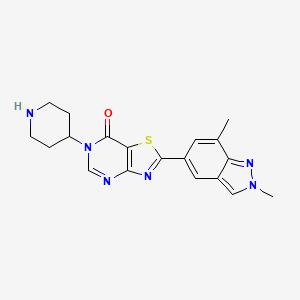

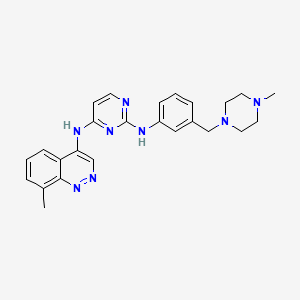

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs used in the treatment of human immunodeficiency virus (HIV) infections. NNRTIs-IN-1 is a novel compound within this class, designed to inhibit the reverse transcriptase enzyme of HIV-1, thereby preventing the virus from replicating. This compound is particularly notable for its high potency and improved solubility compared to earlier NNRTIs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NNRTIs-IN-1 involves several key steps. Initially, an aryl bromide is converted into the corresponding nitrile through a palladium-catalyzed cyanation reaction. This is followed by a reductive cyclization using tin(II) chloride and scandium triflate, yielding the desired pyrimidodiazepin-6-one analogue . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to maximize efficiency and minimize costs. This involves scaling up the reaction volumes, optimizing the use of catalysts, and implementing continuous flow techniques to enhance reaction rates and yields. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

NNRTIs-IN-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

NNRTIs-IN-1 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the mechanisms of reverse transcriptase inhibition and to develop new synthetic methodologies.

Biology: Employed in studies to understand the interaction between reverse transcriptase and its inhibitors.

Medicine: Investigated for its potential use in antiretroviral therapy for HIV-1 infections.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

NNRTIs-IN-1 exerts its effects by binding to a hydrophobic pocket near the active site of the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, rendering it unable to catalyze the conversion of viral RNA into DNA. By blocking this critical step in the viral replication cycle, this compound effectively inhibits the proliferation of HIV-1 .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Nevirapine

- Delavirdine

- Efavirenz

- Etravirine

- Rilpivirine

- Doravirine

Uniqueness

NNRTIs-IN-1 stands out due to its improved solubility and higher potency against resistant strains of HIV-1. Unlike earlier NNRTIs, which often suffer from low aqueous solubility and the emergence of resistant viral strains, this compound retains its efficacy even against mutated strains of the virus. This makes it a promising candidate for inclusion in highly active antiretroviral therapy (HAART) regimens .

Eigenschaften

Molekularformel |

C28H22N6O3 |

|---|---|

Molekulargewicht |

490.5 g/mol |

IUPAC-Name |

2-(4-cyanoanilino)-4-[4-(4-cyanophenyl)-2,6-dimethylphenoxy]-N-methoxypyrimidine-5-carboxamide |

InChI |

InChI=1S/C28H22N6O3/c1-17-12-22(21-8-4-19(14-29)5-9-21)13-18(2)25(17)37-27-24(26(35)34-36-3)16-31-28(33-27)32-23-10-6-20(15-30)7-11-23/h4-13,16H,1-3H3,(H,34,35)(H,31,32,33) |

InChI-Schlüssel |

MVAQSYPQKDUEBC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC=C2C(=O)NOC)NC3=CC=C(C=C3)C#N)C)C4=CC=C(C=C4)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)

![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)

![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)